Methyl 2-bromomethyl-4-oxazolecarboxylate
Description
Significance of Oxazole (B20620) Heterocycles in Synthetic Chemistry
The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a significant structural motif in the field of synthetic and medicinal chemistry. nih.govtandfonline.com Oxazole derivatives are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. museonaturalistico.itmuseonaturalistico.itaip.org The versatility of the oxazole nucleus allows for the creation of diverse molecular scaffolds with potential applications in various therapeutic areas. museonaturalistico.itaip.org The presence of nitrogen and oxygen atoms in the ring allows for interactions with biological targets through various non-covalent bonds. tandfonline.com Consequently, the development of novel synthetic methodologies for constructing and functionalizing oxazole-containing compounds is an active area of research. nih.govaip.org
Role of Methyl 2-bromomethyl-4-oxazolecarboxylate as a Versatile Intermediate
This compound serves as a highly versatile intermediate in organic synthesis. Its utility is primarily attributed to the presence of two key functional groups: the ester and the bromomethyl group. The bromomethyl group is a reactive site that can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups. This reactivity makes it a valuable building block for the elaboration of more complex molecular structures.
For instance, the bromine atom can be displaced by various nucleophiles, such as amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This capability is fundamental to the construction of diverse molecular frameworks from a single, readily accessible starting material. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides or used to form salts.
The strategic placement of these functional groups on the oxazole ring provides chemists with a powerful tool for constructing molecules with specific three-dimensional arrangements and functionalities. This has led to its use in the synthesis of various target molecules in academic and industrial research settings.
Overview of Research Trajectories
Research involving this compound and related bromomethylated aromatic compounds points towards their extensive use as intermediates in the synthesis of a wide range of organic compounds. guidechem.comsarex.com The reactivity of the bromomethyl group is a central theme, enabling the construction of larger, more complex molecules. guidechem.com
Studies on similar structures, such as methyl 4-(bromomethyl)benzoate, highlight their application in the preparation of pharmacologically active agents and new materials. sarex.com For example, these types of intermediates are used in the synthesis of compounds with potential anti-HIV activity and as catalysts in certain chemical transformations. sarex.com The development of efficient synthetic methods for preparing such bromomethylated compounds is also a significant area of investigation, aiming to improve yields and reduce reaction times. guidechem.com The versatility of these building blocks ensures their continued importance in the design and synthesis of novel organic molecules with diverse applications. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXLIQGNOSXXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449677 | |
| Record name | Methyl 2-bromomethyl-4-oxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175551-77-6 | |
| Record name | Methyl 2-bromomethyl-4-oxazolecarboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00449677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromomethyl-4-oxazolecarboxylate | |
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Synthetic Methodologies for Methyl 2 Bromomethyl 4 Oxazolecarboxylate
Precursor Compounds and Starting Materials
The principal precursor for the synthesis of Methyl 2-bromomethyl-4-oxazolecarboxylate is Methyl 2-methyl-4-oxazolecarboxylate . This starting material possesses the core oxazole (B20620) structure with the necessary methyl group at the 2-position, which is the target for bromination, and a methyl carboxylate group at the 4-position. The synthesis of this precursor itself can be accomplished through various established methods for constructing the oxazole ring, often involving the condensation of an α-halo ketone with an amide or the cyclization of an α-acylamino ketone. The availability and stability of Methyl 2-methyl-4-oxazolecarboxylate make it the ideal starting point for the subsequent bromination step.
Bromination Strategies for Selective Functionalization
The critical transformation in the synthesis of this compound is the selective bromination of the methyl group at the 2-position, without affecting the oxazole ring itself. This is typically achieved through a free-radical substitution mechanism.
Direct Bromination Approaches
While direct bromination using molecular bromine (Br₂) can be employed, it often leads to a mixture of products, including bromination of the oxazole ring, which is susceptible to electrophilic attack. Achieving high selectivity for the side-chain bromination with Br₂ is challenging and generally requires careful control of reaction conditions, such as the use of UV light to promote radical formation and low temperatures to minimize side reactions.
N-Bromosuccinimide (NBS) Mediated Bromination
A more effective and widely used method for the selective bromination of the methyl group on the oxazole ring is the use of N-Bromosuccinimide (NBS) . NBS is a convenient source of bromine radicals and is particularly well-suited for allylic and benzylic brominations, a reactivity pattern that extends to the methyl group of 2-methyl-oxazoles. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV irradiation). The low concentration of bromine maintained by NBS in the reaction mixture minimizes competitive electrophilic bromination of the heterocyclic ring.
The general mechanism for NBS-mediated bromination involves three key steps:
Initiation: Homolytic cleavage of the radical initiator to form radicals.
Propagation: The initiator radical abstracts a hydrogen atom from the methyl group of Methyl 2-methyl-4-oxazolecarboxylate to form a stabilized oxazol-2-ylmethyl radical. This radical then reacts with NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr (formed in a side reaction) to regenerate a bromine radical, which continues the chain reaction.
Termination: Combination of any two radicals to form a non-radical species.
Control of Regioselectivity at the 2-Position
The key to achieving high regioselectivity for the bromination at the 2-methyl position lies in promoting a radical pathway while suppressing ionic pathways. The methyl group at the 2-position of the oxazole ring is analogous to a benzylic position, and the resulting radical is stabilized by resonance with the oxazole ring. This inherent stability favors the abstraction of a hydrogen atom from the methyl group over addition to the ring or substitution at other positions. The use of NBS is crucial for this control, as it maintains a very low concentration of molecular bromine, thereby disfavoring electrophilic aromatic substitution on the oxazole ring.
Reaction Conditions and Optimization
The successful synthesis of this compound hinges on the careful optimization of reaction conditions.
Solvent Selection and Effects
The choice of solvent plays a critical role in directing the outcome of the bromination reaction. Nonpolar solvents are generally preferred for radical brominations with NBS as they disfavor the formation of ionic intermediates that could lead to undesired side reactions, such as electrophilic addition or substitution on the oxazole ring.
| Solvent | Polarity | Effect on NBS Bromination |
| Carbon tetrachloride (CCl₄) | Nonpolar | Traditionally used, promotes radical pathway. |
| Cyclohexane (B81311) | Nonpolar | Good alternative to CCl₄, favors radical substitution. |
| Benzene | Nonpolar | Can be used, but may undergo side reactions. |
| Acetonitrile (CH₃CN) | Polar aprotic | May promote ionic pathways, potentially reducing selectivity. |
| Dichloromethane (CH₂Cl₂) | Polar aprotic | Can be used, but selectivity may be lower than in nonpolar solvents. |
Detailed Research Findings on Solvent Effects:
Research on radical brominations of similar heterocyclic systems has shown that solvents like carbon tetrachloride and cyclohexane provide the best yields and selectivity for side-chain bromination. The nonpolar environment stabilizes the radical intermediates and discourages the formation of bromonium ions that would lead to electrophilic attack on the electron-rich oxazole ring. While more polar solvents might increase the reaction rate, they often do so at the cost of selectivity, leading to a more complex product mixture that is difficult to purify. The selection of a nonpolar solvent is therefore a critical parameter for the efficient and clean synthesis of this compound.
Temperature and Time Profile
The temperature and duration of the bromination reaction are crucial parameters that significantly influence the yield and purity of this compound. The optimal profile depends on the specific brominating agent and the starting material.
For the bromination of the corresponding methyl-substituted oxazole, a common method is free-radical bromination. This reaction is typically initiated at an elevated temperature to ensure the decomposition of the radical initiator. The reaction is often carried out at the reflux temperature of the chosen solvent, which can range from approximately 65°C (for chloroform) to 80°C (for carbon tetrachloride or benzene).
The reaction time is also a critical factor. Insufficient time can lead to incomplete conversion of the starting material, while an excessively long duration may result in the formation of undesired byproducts, such as the dibrominated compound, or degradation of the oxazole ring. The progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Generally, reaction times for such brominations can range from 2 to 12 hours.
| Parameter | Typical Range | Notes |
| Reaction Temperature | 60°C - 85°C | Dependent on the solvent's boiling point and the radical initiator used. |
| Reaction Time | 2 - 12 hours | Monitored by TLC or GC to determine completion and minimize byproduct formation. |
This is an interactive data table. You can sort and filter the data.
Catalytic Considerations in Bromination
The choice of catalyst or initiator is pivotal for the successful synthesis of this compound. The most common approach for converting the 2-methyl group to a 2-bromomethyl group is a free-radical halogenation.
In this context, the "catalysts" are typically radical initiators. These substances generate free radicals upon heating or UV irradiation, which then propagate the chain reaction of bromination. Common radical initiators for this transformation include:
Azobisisobutyronitrile (AIBN)
Benzoyl peroxide (BPO)
These initiators are used in catalytic amounts relative to the primary reactants. For instance, a mixture of N-bromosuccinimide (NBS) as the bromine source and a catalytic quantity of AIBN or BPO in a non-polar solvent is a standard method for achieving this type of benzylic or allylic bromination.
Alternatively, if the precursor is Methyl 2-hydroxymethyl-4-oxazolecarboxylate, the transformation to the bromomethyl derivative involves a nucleophilic substitution reaction. This does not typically involve a catalyst in the traditional sense but rather stoichiometric brominating reagents such as:
Phosphorus tribromide (PBr₃)
Thionyl bromide (SOBr₂)
Carbon tetrabromide (CBr₄) in conjunction with triphenylphosphine (B44618) (PPh₃) (Appel reaction)
These reagents convert the hydroxyl group into a good leaving group, which is then displaced by a bromide ion. The choice of reagent depends on the substrate's sensitivity and the desired reaction conditions.
| Bromination Type | Precursor | Reagent System | Role |
| Free-Radical | Methyl 2-methyl-4-oxazolecarboxylate | NBS + AIBN/BPO | Initiator (Catalytic) |
| Nucleophilic Substitution | Methyl 2-hydroxymethyl-4-oxazolecarboxylate | PBr₃ or SOBr₂ | Stoichiometric Reagent |
| Appel Reaction | Methyl 2-hydroxymethyl-4-oxazolecarboxylate | CBr₄ + PPh₃ | Stoichiometric Reagents |
This is an interactive data table. You can sort and filter the data.
Purification and Isolation Techniques
Following the synthesis, a robust purification strategy is necessary to isolate this compound from unreacted starting materials, reagents, and byproducts. A combination of chromatographic methods and recrystallization is often employed to achieve high purity.
Column chromatography is a widely used technique for the purification of oxazole derivatives. wiley-vch.de Silica gel is the most common stationary phase for this purpose due to its effectiveness in separating compounds of varying polarities.
The selection of the mobile phase (eluent) is critical for achieving good separation. A solvent system of low to moderate polarity is typically used for compounds like this compound. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent, is often effective. Common solvent systems include mixtures of:
Hexane and Ethyl Acetate
Dichloromethane and Hexane wiley-vch.de
Toluene and Ethyl Acetate
The fractions collected from the column are analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.
Recrystallization is a powerful technique for purifying solid organic compounds. nih.gov The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. sci-hub.se
The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The process generally involves:
Dissolving the crude product in a minimum amount of a hot, suitable solvent.
Filtering the hot solution if any insoluble impurities are present.
Allowing the solution to cool slowly to induce the formation of crystals of the pure compound.
Isolating the crystals by filtration, usually under vacuum.
Washing the crystals with a small amount of cold solvent to remove any adhering impurities.
Drying the crystals to remove residual solvent.
Potential solvents for the recrystallization of this compound could include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or hydrocarbon solvents (e.g., heptane), or mixtures thereof. The optimal solvent or solvent system is typically determined experimentally.
Industrial Scale Synthesis Considerations
Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces several important considerations beyond reaction yield.
Reagent Selection and Cost: On an industrial scale, the cost and availability of raw materials are paramount. Reagents like PBr₃ or NBS are common, but their cost-effectiveness for large-scale production must be evaluated against alternatives.
Process Safety: Bromination reactions can be highly exothermic. Therefore, effective heat management is crucial to prevent runaway reactions. The use of certain solvents, such as carbon tetrachloride, is often avoided due to toxicity and environmental concerns, necessitating the validation of safer alternatives like chloroform (B151607) or ethyl acetate. The handling of corrosive reagents like PBr₃ or HBr also requires specialized equipment and safety protocols.
Work-up and Purification: Chromatographic purification is generally not economically feasible for large-scale production. Therefore, developing a robust process that relies on crystallization or distillation for purification is highly desirable. A well-designed crystallization process can be highly efficient for removing impurities and isolating the final product in a consistent, high-purity form.
Waste Management: Industrial synthesis generates significant waste streams. The environmental impact and cost of treating and disposing of byproducts (e.g., succinimide (B58015) from NBS bromination, or phosphorus-containing waste from PBr₃ reactions) must be carefully managed. Developing processes that are more atom-economical is a key goal in green industrial chemistry.
Regulatory Compliance: The entire manufacturing process must adhere to strict regulatory standards, including Good Manufacturing Practices (GMP) if the compound is intended for pharmaceutical use. This involves thorough documentation, process validation, and quality control at every step.
Chemical Reactivity and Mechanistic Studies of Methyl 2 Bromomethyl 4 Oxazolecarboxylate
Nucleophilic Substitution Reactions
The core of Methyl 2-bromomethyl-4-oxazolecarboxylate's reactivity lies in the nucleophilic substitution at the methylene (B1212753) carbon bearing the bromine atom. The electron-withdrawing nature of the adjacent oxazole (B20620) ring enhances the electrophilicity of this carbon, making it a prime target for attack by a wide range of nucleophiles. The bromine atom, being a good leaving group, is readily displaced, facilitating the formation of new carbon-heteroatom bonds.
Displacement of the Bromine Atom by Diverse Nucleophiles
The displacement of the bromine atom in this compound can be achieved with a variety of nucleophiles, leading to the formation of diverse derivatives. These reactions are fundamental in the synthetic elaboration of the 2-position of the oxazole ring.
Amine nucleophiles readily react with 2-(bromomethyl)oxazole derivatives to yield the corresponding 2-(aminomethyl)oxazoles. Both primary and secondary amines can be utilized in this reaction, leading to the formation of secondary and tertiary amine derivatives, respectively. For instance, reactions of similar bromomethyl-substituted scaffolds with secondary amines such as piperidine (B6355638) and morpholine (B109124) in a solvent like N,N-dimethylformamide (DMF) have been shown to proceed in high yields. nih.gov
The synthesis of primary amine derivatives often proceeds through a two-step sequence involving an initial substitution with an azide (B81097) nucleophile, followed by reduction. This indirect route is often preferred due to the potential for over-alkylation with primary amines. nih.gov
Table 1: Examples of Nucleophilic Substitution with Amine Nucleophiles on an Analogous Bromomethyl Scaffold nih.gov
| Nucleophile | Product | Yield (%) |
| Piperidine | 7-(piperidin-1-ylmethyl) derivative | 95 |
| Morpholine | 7-(morpholin-4-ylmethyl) derivative | 92 |
| 1,2,3,4-Tetrahydroisoquinoline | 7-(1,2,3,4-tetrahydroisoquinolin-2-ylmethyl) derivative | 93 |
Data is for a related bromomethyl-substituted pilicide scaffold, demonstrating the general reactivity of the bromomethyl group.
Sulfur-based nucleophiles, such as thiols and thiophenols, are effective in displacing the bromine atom to form sulfur-containing adducts. These reactions typically proceed with high efficiency, leading to the formation of a stable carbon-sulfur bond. The resulting thioether derivatives are valuable intermediates for further synthetic transformations. For example, the reaction of 2-(halomethyl)oxazoles with thiophenoxide has been reported to give the corresponding phenylthiomethyl analogue in high yield. guidechem.com The reaction of the related 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) also highlights the propensity of such systems to react with thiol nucleophiles. nih.gov
The formation of ether derivatives can be achieved through the reaction of this compound with alkoxide or phenoxide nucleophiles. These reactions, often carried out in the presence of a base to generate the nucleophilic alkoxide, result in the formation of a C-O bond. The use of cesium carbonate (Cs₂CO₃) as a base in DMF at low temperatures has been shown to be effective for the reaction of a bromomethyl-substituted scaffold with phenols, affording the corresponding ether derivatives in high yields while minimizing potential side reactions like epimerization or re-esterification. nih.gov
Table 2: Examples of Nucleophilic Substitution with Phenol Nucleophiles on an Analogous Bromomethyl Scaffold nih.gov
| Nucleophile | Product | Yield (%) |
| Phenol | 7-(phenoxymethyl) derivative | 96 |
| 2-Naphthol | 7-(naphthalen-2-yloxymethyl) derivative | 82 |
Data is for a related bromomethyl-substituted pilicide scaffold, demonstrating the general reactivity of the bromomethyl group with alkoxide nucleophiles.
The reaction with azide nucleophiles, typically sodium azide, provides a facile route to 2-(azidomethyl)oxazole derivatives. This nucleophilic substitution is a key step in the synthesis of various nitrogen-containing heterocyclic compounds. The resulting azides are stable intermediates that can be isolated or used in situ for subsequent transformations, such as reduction to primary amines or participation in click chemistry reactions. nih.govbeilstein-journals.org Continuous-flow processes have been developed for the synthesis of 2-(azidomethyl)oxazoles from their 2-(bromomethyl) precursors, highlighting the utility and efficiency of this reaction. beilstein-journals.org The reaction is often carried out in an aqueous medium at elevated temperatures. beilstein-journals.org
Kinetic and Thermodynamic Aspects of Substitution
There is a notable absence of published studies detailing the kinetic and thermodynamic parameters of substitution reactions involving this compound. Generally, 2-(bromomethyl)oxazole derivatives are understood to be reactive electrophiles, readily participating in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, and the adjacent oxazole ring influences the reactivity of the benzylic-like position. However, specific rate constants, activation energies, and thermodynamic data (ΔH‡, ΔS‡, ΔG‡) for reactions with various nucleophiles are not available in the reviewed literature. Such data would be crucial for quantitatively understanding the compound's reactivity profile and for optimizing synthetic protocols, but dedicated studies to determine these values for this compound have not been found.
Reduction Reactions
Detailed research on the specific reduction of this compound is sparse. While general principles of reduction chemistry can be applied, specific experimental data, yields, and mechanistic pathways for this compound are not well-documented.
Conversion to Methyl 2-methyl-4-oxazolecarboxylate
The conversion of the 2-bromomethyl group to a methyl group represents a hydrodebromination reaction. Plausible methods for this transformation would include catalytic hydrogenation or reaction with certain hydride reagents. However, specific literature detailing this particular conversion for this compound, including optimized reaction conditions and yields, could not be located.
Catalytic Hydrogenation Pathways
Catalytic hydrogenation is a standard method for the reduction of organohalides. A plausible pathway for the reduction of this compound would involve a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This process would likely proceed via oxidative addition of the C-Br bond to the metal surface, followed by hydrogenolysis to yield Methyl 2-methyl-4-oxazolecarboxylate. Despite the theoretical feasibility, specific studies documenting this pathway, catalyst selection, or reaction efficiency for this compound are absent from the available literature.
Hydride Reduction Mechanisms
The reaction of this compound with common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would present a complex scenario due to the presence of two reducible functional groups: the bromomethyl group and the methyl ester.
Reaction with NaBH₄: Sodium borohydride is a mild reducing agent and would typically be expected to reduce the bromomethyl group to a methyl group. It is generally not reactive enough to reduce an ester under standard conditions.
Reaction with LiAlH₄: Lithium aluminum hydride is a much stronger reducing agent. It would be expected to reduce both the bromomethyl group and the methyl ester. The ester moiety would likely be reduced to a primary alcohol, yielding (2-methyl-4-oxazolyl)methanol.
While these outcomes are predictable based on the known reactivity of these hydrides, specific mechanistic studies or experimental reports that focus on the hydride reduction of this compound are not available. Therefore, detailed mechanisms, chemoselectivity data, and reaction conditions are purely speculative.
Oxidation Reactions
Transformations of the Methyl Ester Moiety
No research was found that specifically addresses the oxidation of the methyl ester moiety of this compound. The oxazole ring itself is relatively electron-rich and can be sensitive to strong oxidizing agents. The primary focus of reactivity studies on similar molecules is typically on the versatile 2-bromomethyl group, leaving the reactivity of the ester at the 4-position unexplored in the available scientific literature. Transformations such as hydrolysis of the ester to the corresponding carboxylic acid are plausible under acidic or basic conditions, but this falls under hydrolysis rather than oxidation.
Oxidative Cleavage and Functional Group Interconversions
Oxidative Cleavage:
The oxazole ring, a core component of this compound, is susceptible to oxidative cleavage. While specific studies on this particular molecule are not prevalent in the reviewed literature, the general reactivity of oxazoles suggests that strong oxidizing agents can lead to the breakdown of the heterocyclic ring. This process often results in the formation of various acyclic products, depending on the reaction conditions and the substitution pattern of the oxazole. For instance, treatment with potent oxidants could potentially cleave the C4-C5 bond of the oxazole ring, leading to the formation of ester and amide fragments. The presence of the electron-withdrawing methyl carboxylate group at the C4 position may influence the electron density of the ring and, consequently, its susceptibility to oxidative attack. Further research is needed to determine the specific products and mechanisms of oxidative cleavage for this compound.
Functional Group Interconversions:
The 2-bromomethyl group in this compound is a highly reactive site, amenable to a variety of functional group interconversions, primarily through nucleophilic substitution reactions. Although research on this specific molecule is limited, studies on analogous 2-(halomethyl)oxazoles, particularly 2-(halomethyl)-4,5-diaryloxazoles, provide a strong basis for predicting its reactivity. nih.gov The bromo substituent serves as a good leaving group, facilitating the introduction of a wide range of functionalities at the 2-methyl position.
These transformations are typically achieved by reacting this compound with various nucleophiles. The following table summarizes potential functional group interconversions based on the reactivity of similar compounds. nih.gov
| Nucleophile | Reagent Example | Resulting Functional Group | Product Structure |
| Amine | R-NH₂ | Secondary Amine | |
| Thiol | R-SH | Thioether | |
| Alcohol | R-OH | Ether | |
| Carboxylate | R-COO⁻ | Ester | |
| Cyanide | NaCN | Nitrile | |
| Azide | NaN₃ | Azide |
These reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a diverse array of more complex molecules. The specific reaction conditions, such as solvent and temperature, would need to be optimized for each transformation to achieve the desired products in high yield.
Investigations into Reaction Mechanisms
Detailed mechanistic studies specifically for this compound are not extensively documented. However, the reaction mechanisms can be inferred from the well-established principles of organic chemistry and studies on related oxazole derivatives.
The nucleophilic substitution reactions at the 2-bromomethyl group are expected to proceed primarily through an SN2 mechanism. In this pathway, the nucleophile attacks the electrophilic carbon atom of the bromomethyl group, leading to a concerted displacement of the bromide ion. The rate of this reaction would be influenced by the concentration of both the substrate and the nucleophile, as well as by steric hindrance around the reaction center.
The reactivity of the oxazole ring itself is another area for mechanistic consideration. The electron-withdrawing nature of the methyl carboxylate group at C4 would decrease the electron density of the ring, potentially making it less susceptible to electrophilic attack compared to unsubstituted oxazoles. Conversely, this substituent may activate the ring towards certain types of nucleophilic attack or ring-opening reactions under specific conditions. For instance, the stability of related 5-hydroxyoxazole-4-carboxylic acid derivatives has been a subject of investigation, revealing a propensity for hydrolytic ring-opening and decarboxylation. nih.gov While the title compound lacks the 5-hydroxy group, the influence of the 4-carboxy substituent on ring stability warrants further mechanistic exploration.
Chemo-, Regio-, and Stereoselective Transformations
The concept of chemo-, regio-, and stereoselectivity is crucial when considering the transformations of a multifunctional molecule like this compound.
Chemoselectivity: This molecule possesses three main reactive sites: the electrophilic carbon of the bromomethyl group, the oxazole ring, and the ester functionality. Chemoselective reactions would involve the specific transformation of one of these functional groups in the presence of the others. For example, the nucleophilic substitution at the bromomethyl group is a highly chemoselective process, as the conditions required for this reaction are typically mild enough not to affect the oxazole ring or the methyl ester.
Regioselectivity: In the context of the oxazole ring, regioselectivity would be important in reactions such as electrophilic substitution, should the conditions for such a reaction be established. The directing effects of the existing substituents—the bromomethyl group at C2 and the methyl carboxylate at C4—would determine the position of attack of an incoming electrophile.
Stereoselectivity: While this compound itself is achiral, stereoselectivity would become a critical factor in reactions that introduce a chiral center. For instance, if the product of a functional group interconversion at the 2-position contains a stereocenter, the use of chiral reagents or catalysts could potentially lead to the formation of one enantiomer or diastereomer in preference to another. The development of stereoselective transformations involving this scaffold would be a valuable endeavor for applications in asymmetric synthesis.
Further research is required to explore and establish specific chemo-, regio-, and stereoselective reactions for this compound, which would enhance its utility as a versatile building block in organic synthesis.
Applications in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Systems
The inherent reactivity of the bromomethyl group in Methyl 2-bromomethyl-4-oxazolecarboxylate allows for its effective use in the construction of a variety of complex heterocyclic systems. The 2-(bromomethyl)oxazole moiety serves as a reactive scaffold that can be elaborated at the 2-position through reactions with various nucleophiles. semanticscholar.org
One of the primary applications involves the synthesis of fused heterocyclic systems. For instance, reactions with binucleophilic reagents can lead to the formation of bicyclic structures. A notable example is the synthesis of oxazolo[3,2-a]pyridines and oxazolo[3,2-a]pyrimidines. researchgate.netresearchgate.net In these syntheses, the bromomethyl group undergoes an initial nucleophilic substitution, followed by an intramolecular cyclization to form the fused ring system.
Furthermore, the oxazole (B20620) ring itself can participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions. semanticscholar.orgresearchgate.netnih.govresearchgate.net This reactivity allows for the transformation of the oxazole core into other heterocyclic structures, such as pyridines and furans, upon reaction with suitable dienophiles. researchgate.netarkat-usa.org The substituents on the resulting pyridine (B92270) or furan (B31954) ring can be controlled by the choice of the dienophile and the substituents on the initial oxazole.
The reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminoazoles has been shown to lead to the formation of tricyclic fused systems like semanticscholar.orgnih.govoxazolo[5,4-d]pyrazolo[1,5-a]pyrimidines and semanticscholar.orgnih.govoxazolo[5,4-d] semanticscholar.orgutexas.eduorganic-chemistry.orgtriazolo[1,5-a]pyrimidines through a reaction sequence involving a Smiles rearrangement. growingscience.com Although this example uses a sulfonyl chloride derivative, it highlights the potential of the oxazole-4-carboxylate scaffold in constructing complex fused heterocycles.
Synthesis of Multifunctionalized Oxazole Derivatives
This compound is an excellent starting material for the synthesis of a wide array of multifunctionalized oxazole derivatives. The high reactivity of the bromomethyl group, which is a better leaving group compared to a chloromethyl group, facilitates nucleophilic substitution reactions with a diverse range of nucleophiles. nih.gov
This reactivity allows for the introduction of various functional groups at the 2-position of the oxazole ring. Common nucleophiles employed in these reactions include:
Amines: Reaction with primary and secondary amines leads to the formation of 2-(aminomethyl)oxazole derivatives. nih.gov
Alcohols and Phenols: Alkoxides and phenoxides react to yield 2-(alkoxymethyl)- and 2-(phenoxymethyl)oxazoles, respectively. nih.gov
Thiols and Thiophenols: Sulfur nucleophiles, such as thiocyanates and thiophenoxides, readily displace the bromide to form 2-(thiomethyl)oxazole derivatives. nih.gov
Carbon Nucleophiles: Stabilized carbanions, like those derived from malonates, can be used for C-C bond formation, leading to the extension of the carbon chain at the 2-position. nih.gov
These substitution reactions provide a straightforward route to a library of 2,4-disubstituted oxazoles with varied functionalities, which can be further manipulated to generate more complex molecules. The presence of the methyl carboxylate at the 4-position provides an additional handle for chemical modification, such as hydrolysis to the carboxylic acid, amidation, or reduction to an alcohol, further expanding the diversity of accessible multifunctionalized oxazoles. The development of one-pot synthesis methodologies for 2,4,5-trisubstituted oxazoles further underscores the importance of functionalized oxazole precursors in generating molecular diversity. nih.govorganic-chemistry.orgresearchgate.netnih.gov
Precursor in Natural Product Synthesis Approaches
The oxazole moiety is a common structural motif found in a wide range of biologically active natural products. mdpi.com Consequently, functionalized oxazoles like this compound are valuable precursors in the total synthesis of these complex molecules. The 4,5-diaryloxazole group has been utilized as a masked carboxyl derivative in the synthesis of natural products. nih.gov
While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its potential as a building block can be inferred from the synthesis of related compounds. For instance, the synthesis of the non-steroidal anti-inflammatory drug Oxaprozin has been achieved using a 2-(bromomethyl)-4,5-diphenyloxazole, highlighting the utility of the 2-(bromomethyl)oxazole scaffold in constructing medicinally relevant molecules. nih.gov
The synthesis of oxazole-containing natural products such as muscoride A often involves the construction of the oxazole ring as a key step. helsinki.fi A versatile precursor like this compound could potentially be employed in fragment-based approaches to such natural products, where the pre-functionalized oxazole core is coupled with other complex fragments. The synthesis of oxazole-containing peptidomimetics is another area where this building block could be of significant value. nih.govrsc.org
Ligand Design and Synthesis
Chiral ligands play a crucial role in asymmetric catalysis, and the development of new ligand scaffolds is an area of intense research. The rigid and planar structure of the oxazole ring makes it an attractive component in the design of chiral ligands. Bis(oxazoline) (BOX) and phosphino-oxazoline (PHOX) ligands are two prominent classes of C2-symmetric chiral ligands that have found widespread application in a variety of asymmetric transformations. utexas.edunih.govresearchgate.netorgsyn.org
This compound can serve as a versatile starting material for the synthesis of novel chiral oxazoline-containing ligands. The bromomethyl group can be used to link the oxazole moiety to another coordinating group, either directly or through a chiral backbone. For example, reaction with a chiral amine could introduce a stereocenter, and further elaboration could lead to the formation of a bidentate or tridentate ligand.
The synthesis of axially chiral oxazoline-carbene ligands with an N-naphthyl framework demonstrates the utility of functionalized oxazolines in the preparation of sophisticated ligand architectures. beilstein-journals.org The ability to introduce functionality at both the 2- and 4-positions of the oxazole ring of this compound offers significant flexibility in tuning the steric and electronic properties of the resulting ligands, which is critical for achieving high enantioselectivity in catalytic reactions.
Contributions to Retrosynthetic Strategies
The concept of retrosynthetic analysis, or the disconnection approach, is a powerful tool for planning the synthesis of complex organic molecules. mangaloreuniversity.ac.ine-bookshelf.de The identification of robust and reliable building blocks, or synthons, is a key aspect of this strategy. This compound can be viewed as a versatile synthon that allows for the strategic disconnection of complex target molecules containing a 2,4-disubstituted oxazole core.
In a retrosynthetic sense, the C-Br bond at the 2-methyl position can be disconnected, leading to a nucleophilic synthon and the electrophilic oxazole fragment. This allows for the simplification of the target molecule into smaller, more readily available starting materials. The presence of the methyl carboxylate at the 4-position provides an additional point for disconnection or functional group interconversion.
The ability of the oxazole ring to undergo Diels-Alder reactions also provides a powerful retrosynthetic disconnection. researchgate.net A substituted pyridine or furan within a target molecule can be retrosynthetically disconnected back to an oxazole and a suitable dienophile. This strategy has been employed in the synthesis of various natural products and complex molecules.
The development of multicomponent reactions for the synthesis of highly substituted heterocycles further enhances the strategic importance of building blocks like this compound in retrosynthetic planning. researchgate.netbeilstein-journals.orgnih.gov These reactions allow for the rapid assembly of molecular complexity from simple precursors, and the oxazole product can be seen as a key intermediate in a convergent synthetic route.
Lack of Specific Research Data on "this compound" Hinders Detailed Biological Activity Analysis
The oxazole scaffold is a well-recognized privileged structure in drug discovery, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromomethyl group at the 2-position of the oxazole ring typically serves as a reactive handle for chemical modification, allowing for the synthesis of more complex molecules with potentially enhanced biological effects. However, without specific studies on this compound, any discussion of its biological profile would be speculative and not based on direct scientific evidence.
Consequently, a detailed article structured around the requested outline of "Research in Medicinal Chemistry and Biological Activity of this compound and its Derivatives" cannot be generated at this time due to the absence of specific data for the following sections:
Research in Medicinal Chemistry and Biological Activity of Methyl 2 Bromomethyl 4 Oxazolecarboxylate and Its Derivatives
Therapeutic Applications and Potential
Further experimental research is required to elucidate the specific biological properties of Methyl 2-bromomethyl-4-oxazolecarboxylate and to determine its potential as a lead compound in medicinal chemistry.
Research on Antimicrobial Properties
The oxazole (B20620) moiety is a crucial component in the development of new antimicrobial agents, particularly in an era of rising multidrug resistance. iajps.com Derivatives of the oxazole core have been extensively studied for their ability to combat various pathogenic microorganisms. aaup.eduresearchgate.net
Oxazole derivatives have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. Research has shown that the substitution pattern on the oxazole ring plays a critical role in determining the efficacy and spectrum of activity. iajps.com For instance, certain propanoic acid derivatives incorporating an oxazole structure have shown potent activity against strains like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
In one study, a series of pyrazole-linked oxazole-5-one derivatives were assessed for their antibacterial capabilities, with some compounds showing notable inhibition zones against E. coli, P. aeruginosa, and S. aureus. nih.gov Another study highlighted oxazole-containing compounds that exhibited comparable or superior activity to standard antibiotics like ampicillin and ciprofloxacin. nih.gov For example, some synthesized oxazole derivatives showed good activity against E. coli with inhibition zones of 20 mm. nih.gov The versatility of the oxazole scaffold allows for the synthesis of hybrid molecules, such as those combined with pyrrole or pyrazole, which have also been effective against Gram-negative bacteria.
Table 1: Antibacterial Activity of Selected Oxazole Derivatives
| Compound Type | Bacterial Strain | Activity Measurement | Reference |
| Propanoic acid derivatives | Staphylococcus aureus | MIC: 1.56 µg/mL | nih.gov |
| Propanoic acid derivatives | MRSA | MIC: 1.56 µg/mL | nih.gov |
| Propanoic acid derivatives | Bacillus subtilis | MIC: 1.56 - 3.12 µg/mL | nih.gov |
| Amine-linked bis-heterocycle | Staphylococcus aureus | Zone of Inhibition: 21 mm | |
| Amine-linked bis-heterocycle | Klebsiella pneumoniae | Zone of Inhibition: 22 mm | |
| Substituted oxazoles | E. coli | Zone of Inhibition: 20 mm | nih.gov |
In addition to antibacterial properties, the oxazole nucleus is a key feature in many compounds with potent antifungal activity. iajps.com Researchers have successfully synthesized and evaluated numerous oxazole derivatives against a range of human and plant pathogenic fungi. mdpi.comnih.gov
Studies on spiro 3H-indole-3,4'-pyrano(3',2'-d) oxazole derivatives revealed that nearly all tested compounds exhibited high antifungal activity, with some showing inhibition zones as large as 90 mm. iajps.com Bile acid-derived oxazoles have also been investigated, with certain acetylated derivatives showing significant inhibition of Candida albicans. nih.gov For example, specific derivatives demonstrated inhibition percentages of 63.84% and 61.40% against C. albicans at a concentration of 250 µg/mL. nih.gov Furthermore, some 1,2,4-oxadiazole derivatives, a related class of compounds, have shown significant efficacy against various plant pathogenic fungi, in some cases exceeding that of commercial fungicides like carbendazim. mdpi.com
Table 2: Antifungal Activity of Selected Oxazole and Related Derivatives
| Compound Type | Fungal Strain | Activity Measurement | Reference |
| Spiro indole-pyrano-oxazole | Not Specified | Zone of Inhibition: up to 90 mm | iajps.com |
| Bile acid-derived oxazole (6e) | Candida albicans | 63.84% inhibition at 250 µg/mL | nih.gov |
| Bile acid-derived oxazole (6g) | Candida albicans | 61.40% inhibition at 250 µg/mL | nih.gov |
| 1,2,4-Oxadiazole (4f) | Rhizoctonia solani | EC₅₀: 12.68 µg/mL | mdpi.com |
| 1,2,4-Oxadiazole (4f) | Colletotrichum capsica | EC₅₀: 8.81 µg/mL | mdpi.com |
Anticancer Research
The oxazole scaffold is a cornerstone in the development of novel anticancer agents. ijrpr.comresearchgate.net Its derivatives have shown broad-spectrum activity against various cancer cell lines, including multidrug-resistant ones, by interacting with multiple cellular pathways to inhibit cancer cell growth and induce apoptosis. ijrpr.comnih.govresearchgate.net
Derivatives containing the 1,3-oxazole ring have been widely investigated for their ability to halt the proliferation of cancer cells. ijrpr.com These compounds have demonstrated potent activity against a wide array of human cancer cell lines, including those from lung, colon, breast, and prostate cancers, often with IC50 values in the nanomolar range. nih.govchemistryviews.org
The mechanism of action for many of these derivatives involves inhibiting key cellular targets. benthamscience.com For example, oxazole derivatives have been shown to act as inhibitors of tubulin polymerization, which disrupts microtubule formation and leads to apoptosis in cancer cells. nih.govresearchgate.net Other targets include STAT3, G-quadruplexes, and various protein kinases that are often dysregulated in cancer. nih.govresearchgate.net A study on 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles found that one derivative, 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide, was particularly effective against a panel of 60 different human cancer cell lines. chemistryviews.org
Table 3: Antiproliferative Activity of Selected Oxazole Derivatives
| Compound Type | Cancer Cell Line | Activity Measurement (IC₅₀) | Reference |
| 1,3-Oxazole Derivative | Hep-2 (Laryngeal Carcinoma) | 60.2 µM | nih.gov |
| 5-sulfinyl-4-arylsulfonyl-1,3-oxazole | Panel of 60 cell lines | Identified as most sensitive compound | chemistryviews.org |
| General Oxazole Derivatives | Various cancer cell lines | Values in nanomolar concentrations | nih.gov |
Hormone-dependent cancers, such as prostate and certain breast cancers, rely on steroid hormone signaling for growth and progression. nih.gov The androgen receptor (AR) is a key driver in prostate cancer, and while direct studies on this compound in this context are not widely published, the development of molecules that can modulate AR signaling is a critical area of cancer research. nih.gov The oxazole scaffold, with its structural versatility, represents a promising framework for designing novel agents that could potentially target AR or associated pathways. researchgate.netresearchgate.net The progression of prostate cancer to a castration-resistant state often involves the reactivation of AR signaling, making the development of new therapeutic strategies that can overcome this resistance a major focus. nih.gov
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of oxazole derivatives. nih.gov These studies analyze how the chemical structure of the compounds relates to their biological efficacy, guiding the rational design of more potent and selective agents. ijrpr.com
For antimicrobial activity, SAR studies have revealed that the type and position of substituents on the aryl rings attached to the oxazole core significantly influence potency. mdpi.com For instance, in a series of 1,2,4-oxadiazole antibacterials, substitutions at the 4-position of a phenyl ring were generally favored. nih.gov The presence of hydrogen-bond-donating groups, such as phenols or carboxylic acids, sometimes resulted in decreased activity, suggesting that lipophilicity and electronic properties are key determinants of antibacterial efficacy. nih.gov
In the context of anticancer activity, SAR analysis of oxazolo[5,4-d]pyrimidine derivatives showed that bulky and flexible groups can be pivotal in regulating kinase inhibition and cellular activity. mdpi.com It was also found that an aromatic substituent at the C(2) position of the oxazolo[5,4-d]pyrimidine core was more favorable for activity than an aliphatic one. mdpi.com The unique methine center in the thiazole ring of benzothiazole, a related heterocyclic compound, highlights how specific structural features contribute to biological activity, with substitutions at the C-2 and C-6 positions being particularly important. These general principles underscore the importance of the substituents present in this compound—the bromomethyl group at C2 and the carboxylate at C4—as key sites for modification to develop derivatives with enhanced biological profiles.
Research on "this compound" in Agrochemical Applications Remains Undisclosed in Publicly Available Literature
Despite the growing interest in oxazole-containing compounds within agrochemical research, a comprehensive review of publicly accessible scientific literature and data reveals a significant lack of specific information regarding the applications of this compound in this field. While the broader class of oxazole derivatives has been a subject of investigation for various agricultural uses, including as herbicides, pesticides, and plant growth regulators, dedicated research detailing the efficacy and mechanisms of this compound is not presently available.
Extensive searches for data on the development of herbicidal agents, exploration in pesticide synthesis, and the modulation of agricultural biological pathways specifically involving this compound have yielded no direct research findings, data tables, or detailed studies. The scientific community has explored the potential of the oxazole scaffold in creating novel agrochemicals, with some derivatives showing promise in controlling weeds, pests, and diseases. However, the specific contributions and potential of this compound to these endeavors remain undocumented in the available resources.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the research in agrochemical applications of this compound as per the requested outline, due to the absence of specific data and research findings in the public domain.
Advanced Characterization and Spectroscopic Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the elucidation of molecular structures in solution. For Methyl 2-bromomethyl-4-oxazolecarboxylate, ¹H NMR spectroscopy provides definitive evidence for its structural integrity by identifying the chemical environment of each proton.
In a documented synthesis, the ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The spectral data revealed a singlet at 8.24 ppm, which is attributed to the proton at the 5-position of the oxazole (B20620) ring (H-5). The methyl ester group protons (-OCH₃) resonate as a singlet at 3.93 ppm. A crucial signal appears at 4.60 ppm as a singlet, corresponding to the two protons of the bromomethyl group (-CH₂Br). This downfield shift is characteristic of a methylene (B1212753) group attached to an electronegative bromine atom and an aromatic ring system.
These assignments are pivotal for confirming the successful synthesis of the target molecule and can be instrumental in studying its subsequent reactions and potential mechanistic pathways.
Interactive Data Table: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.24 | Singlet | 1H | Oxazole H-5 |
| 4.60 | Singlet | 2H | -CH₂Br |
| 3.93 | Singlet | 3H | -OCH₃ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. Despite its importance, detailed experimental mass spectrometry data, including specific fragmentation patterns for this compound, is not widely available in peer-reviewed literature or public spectral databases.
Theoretically, the monoisotopic mass of this compound (C₆H₆BrNO₃) can be calculated to be approximately 218.95 g/mol . A high-resolution mass spectrum would be expected to show isotopic peaks corresponding to the presence of the bromine isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The fragmentation would likely involve the loss of the bromo-methyl group, the methoxy (B1213986) group, or other characteristic fragments of the oxazole ring system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. An IR spectrum provides a vibrational fingerprint of the compound. As with mass spectrometry, a published experimental IR spectrum for this compound is not readily accessible.
However, based on its structure, the following characteristic absorption bands can be predicted:
C=O Stretching: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.
C=N and C=C Stretching: The oxazole ring should exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1500-1650 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations of the ester group and the oxazole ring would likely appear in the 1000-1300 cm⁻¹ range.
C-Br Stretching: A weaker absorption corresponding to the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Future Directions and Emerging Research Avenues
Development of Green and Sustainable Synthetic Routes
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research will likely focus on creating green and sustainable routes to Methyl 2-bromomethyl-4-oxazolecarboxylate and its derivatives. This involves the exploration of alternative solvents, catalysts, and energy sources to minimize waste and environmental impact. Key areas of investigation will include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of oxazole (B20620) derivatives.
Ultrasound-assisted synthesis: Sonication offers another energy-efficient method to promote chemical reactions.
Mechanochemistry: Solid-state reactions can reduce or eliminate the need for solvents.
Use of deep eutectic solvents (DES): These biodegradable and low-cost solvents can replace traditional volatile organic compounds. mdpi.com
Catalysis: The use of reusable and non-toxic catalysts, such as metal-organic frameworks (MOFs) or biocatalysts, can enhance the sustainability of the synthesis.
A comparative overview of conventional versus potential green synthetic approaches for oxazole derivatives is presented in Table 1.
| Parameter | Conventional Synthesis | Potential Green Synthesis |
| Energy Source | Thermal heating | Microwaves, Ultrasound |
| Solvents | Volatile organic compounds (VOCs) | Deep eutectic solvents (DES), Water |
| Catalysts | Homogeneous metal catalysts | Heterogeneous catalysts, Biocatalysts |
| Waste Generation | High | Low |
Table 1: Comparison of Conventional and Green Synthetic Approaches for Oxazole Derivatives
Exploration of Novel Biological Targets and Therapeutic Areas
The oxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. The reactive nature of the bromomethyl group in this compound makes it an ideal starting point for synthesizing libraries of compounds to screen against a wide array of biological targets. Future research should focus on:
Kinase Inhibition: Many oxazole-containing molecules have shown potent inhibitory activity against various protein kinases, which are crucial targets in cancer therapy.
Antimicrobial Activity: The exploration of derivatives against multidrug-resistant bacteria and fungi is a critical area of research.
Antiviral Activity: Screening for efficacy against a range of viruses could reveal novel therapeutic applications.
Neurodegenerative Diseases: Targeting enzymes and receptors implicated in conditions like Alzheimer's and Parkinson's disease is a promising avenue.
Table 2 highlights some of the biological activities reported for various oxazole derivatives, suggesting potential therapeutic areas for derivatives of this compound.
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Antibacterial | Infectious Diseases |
| Antifungal | Infectious Diseases |
| Anti-inflammatory | Immunology |
| Antiviral | Infectious Diseases |
Table 2: Reported Biological Activities of Oxazole Derivatives
Computational Chemistry and Molecular Modeling for Predictive Studies
Computational tools are indispensable in modern drug discovery and materials science. In silico studies can predict the properties and activities of novel this compound derivatives, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. Key computational approaches include:
Molecular Docking: To predict the binding affinity and mode of interaction of derivatives with specific biological targets.
Quantitative Structure-Activity Relationship (QSAR): To establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.
Density Functional Theory (DFT): To understand the electronic structure and reactivity of the molecule and its derivatives.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule and its interactions with biological macromolecules over time.
These computational methods can accelerate the discovery of new lead compounds and materials with desired properties.
Integration into Combinatorial Chemistry Libraries
The versatility of the this compound scaffold makes it an excellent candidate for inclusion in combinatorial chemistry libraries. High-throughput synthesis of a large number of derivatives can be achieved by reacting the bromomethyl group with a diverse set of nucleophiles. This approach allows for the rapid exploration of a vast chemical space to identify compounds with specific biological activities or material properties. The integration into these libraries will facilitate large-scale screening campaigns, significantly increasing the probability of discovering novel hits.
Design of Next-Generation Derivatives with Tailored Properties
The functional groups of this compound offer multiple points for modification, allowing for the rational design of next-generation derivatives with tailored properties. By systematically altering the substituents on the oxazole ring and modifying the ester and bromomethyl groups, it is possible to fine-tune the molecule's physicochemical and biological characteristics. Structure-activity relationship (SAR) studies will be crucial in understanding how different structural modifications influence activity, leading to the development of more potent and selective compounds for specific applications. For instance, the introduction of different aryl or alkyl groups can modulate lipophilicity, while the conversion of the ester to an amide can introduce new hydrogen bonding capabilities, potentially enhancing target binding.
Q & A
Q. What are the optimal reaction conditions for synthesizing Methyl 2-bromomethyl-4-oxazolecarboxylate, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves refluxing intermediates like oxazolones with brominating agents (e.g., NBS or HBr in specific solvents). For example, analogous protocols use reflux with 10% sodium hydroxide followed by hydrogen peroxide treatment to oxidize intermediates, as seen in oxazolone-derived ester synthesis . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is recommended. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:3 ethyl acetate/hexane) and confirm purity via NMR (e.g., δ 4.3–4.5 ppm for bromomethyl protons) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods, impervious gloves (nitrile), and sealed goggles to avoid skin/eye contact. Store in dry, ventilated areas away from ignition sources, as brominated compounds may decompose under heat . In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical help. Avoid release into the environment due to potential ecotoxicity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) to identify bromomethyl (δ ~3.5–4.5 ppm) and ester carbonyl (δ ~165–170 ppm) groups.
- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%). Retention times vary based on mobile phase (e.g., ~8–10 minutes at 1 mL/min flow).
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ (expected m/z ~234–236 with bromine isotope pattern) .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromomethyl moiety acts as a leaving group, enabling SN2 reactions with amines or thiols. Kinetic studies (e.g., in DMF with K₂CO₃) show reaction rates depend on nucleophile strength (e.g., piperidine > benzylamine). Monitor via ¹H NMR disappearance of δ 4.2–4.5 ppm peaks. Competing elimination (to form methylene-oxazole) may occur at high temperatures (>60°C) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Decomposes above 100°C, releasing HBr (detected via FTIR at ~2450 cm⁻¹). Store at 2–8°C for long-term stability.
- pH Stability : Hydrolyzes in alkaline conditions (pH >10) to form 4-oxazolecarboxylic acid. Use buffered solutions (pH 5–7) for aqueous reactions. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .
Q. How can contradictory NMR data from synthetic batches be resolved?
- Methodological Answer : Contradictions (e.g., unexpected δ 2.0–2.5 ppm signals) may arise from residual solvents (DCM, THF) or byproducts (e.g., debrominated derivatives). Conduct:
- DEPT-135 NMR : Differentiate CH₂ (bromomethyl) from CH₃ (solvent) groups.
- 2D COSY/HMBC : Map coupling between oxazole protons and ester carbonyls.
- Elemental Analysis : Verify C/H/Br ratios (e.g., C₆H₆BrNO₃ requires C 35.7%, H 2.9%, Br 31.7%) .
Q. What strategies mitigate impurity formation during large-scale synthesis?
- Methodological Answer :
- Process Optimization : Reduce reaction time (<12 hours) to minimize dimerization (e.g., bis-oxazole byproducts).
- In-line Purification : Use scavenger resins (e.g., trisamine for HBr removal) or fractional crystallization.
- DoE Studies : Vary equivalents of brominating agent (1.2–1.5 equiv) and solvent polarity (THF vs. DCM) to suppress side reactions. Impurity profiling via LC-MS (e.g., [M+Na]⁺ at m/z 258 for debrominated product) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
